Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro-
Description
Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro- is a substituted benzoic acid derivative characterized by a nitro group at the 5-position and a bulky 2,4-bis(1,1-dimethylpropyl)phenoxy substituent at the 2-position of the benzene ring. The compound’s molecular formula is C₂₃H₂₉NO₅ (inferred from its benzoyl chloride derivative in –3). The tert-pentyl (1,1-dimethylpropyl) groups confer steric hindrance, likely influencing its solubility, stability, and reactivity. This compound is structurally related to intermediates used in organic synthesis, such as acyl chloride derivatives (e.g., 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl chloride, CAS 63134-22-5), which serve as precursors for esters or amides .
Properties
CAS No. |
63123-17-1 |
|---|---|
Molecular Formula |
C23H29NO5 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-5-nitrobenzoic acid |
InChI |
InChI=1S/C23H29NO5/c1-7-22(3,4)15-9-11-20(18(13-15)23(5,6)8-2)29-19-12-10-16(24(27)28)14-17(19)21(25)26/h9-14H,7-8H2,1-6H3,(H,25,26) |
InChI Key |
CJWHTIHYKSLYDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C(C)(C)CC |
Origin of Product |
United States |
Preparation Methods
Etherification to Introduce 2,4-Bis(1,1-dimethylpropyl)phenoxy Substituent
The 2,4-bis(1,1-dimethylpropyl)phenoxy substituent is typically introduced through nucleophilic aromatic substitution or Williamson ether synthesis methods. The phenol derivative bearing the 2,4-bis(1,1-dimethylpropyl) substitution is reacted with a suitable benzoic acid derivative or its activated intermediate (e.g., halobenzoic acid or benzoic acid ester) under basic conditions to form the ether linkage.
- Base: Potassium carbonate or sodium hydride.
- Solvent: Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
- Temperature: Moderate heating (50–100°C) to facilitate reaction without decomposition.
This step produces the 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoic acid intermediate, which is then subjected to nitration.
Controlled Nitration at the 5-Position
Nitration of the aromatic ring is a critical step to introduce the nitro group at the 5-position of the benzoic acid moiety. Due to the presence of electron-donating phenoxy substituent and bulky alkyl groups, regioselectivity and reaction conditions must be optimized.
- Reagents: Mixtures of nitric acid and sulfuric acid or alternative nitrating agents.
- Conditions: Low temperature (0–30°C) to control reaction rate and avoid over-nitration.
- Solvent: Sulfuric acid or mixed acid media.
A notable method from patent literature describes nitration of 2-nitro substituted benzoic acids using hydrogen peroxide in the presence of sulfuric acid and transition metal catalysts such as sodium tungstate or copper(II) sulfate to achieve selective nitration with improved safety and yield (see Section 3.3).
Oxidation and Catalytic Processes
In some synthetic routes, oxidation steps are employed to convert methyl or other substituents into carboxylic acids or to stabilize the nitro-substituted intermediates.
- Oxidants: Hydrogen peroxide in acidic media.
- Catalysts: Transition metal catalysts including sodium tungstate, sodium molybdate, copper(II) sulfate, chromium(III) chloride, and others.
- Conditions: Acid concentration >70% v/v, temperature range 30–100°C, often atmospheric pressure.
- Reaction monitoring: Temperature and pressure control to ensure safety due to the exothermic nature of oxidation.
This catalytic oxidation process is particularly useful for preparing 2-nitro substituted benzoic acids with high purity and yield, minimizing hazardous by-products.
Particle Size Reduction for Purity and Application
For applications requiring fine particulate forms of the compound, wet milling or dry milling processes with small particle milling media are employed.
- Milling media size: Approximately 5 to 25 microns.
- Process: Wet milling using liquid dispersion media such as water, ethanol, or glycol.
- Surface modifiers: Organic or inorganic additives to stabilize particles.
- Particle size achieved: Submicron to nanoparticulate size (<500 nm), enhancing compound dispersibility and reactivity.
This process is relevant for preparing imaging elements or formulations where particle size impacts performance.
Summary Table of Preparation Methods
| Step | Method/Conditions | Reagents/Catalysts | Notes |
|---|---|---|---|
| Etherification | Williamson ether synthesis, 50–100°C | 2,4-bis(1,1-dimethylpropyl)phenol, base (K2CO3) | Polar aprotic solvent, moderate heating |
| Nitration | Controlled nitration at 0–30°C | HNO3/H2SO4 or H2O2 with acid and metal catalysts | Transition metal catalysts improve selectivity and safety |
| Oxidation | Catalytic oxidation in acid medium, 30–100°C | H2O2, sodium tungstate, copper sulfate, etc. | High acid concentration, pressure control for safety |
| Particle size reduction | Wet milling with 5–25 micron media, surface modifiers | Water, ethanol, glycol; organic/inorganic modifiers | Achieves submicron particle size for formulation use |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the nucleophile, various substituted phenoxy derivatives can be formed.
Scientific Research Applications
Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous benzoic acid derivatives:
Reactivity and Stability
- Steric effects : The tert-pentyl groups reduce reactivity in nucleophilic substitution reactions compared to less hindered analogs like 52033-70-2 .
- Acyl chloride derivative (63134-22-5) : Higher reactivity for esterification/amidation than the parent benzoic acid .
Research Findings and Limitations
- Toxicological data: No explicit safety data were found for the target compound, but its acyl chloride derivative requires careful handling due to corrosive properties .
- Comparative gaps : Empirical comparisons of photostability, thermal degradation, or biological activity are absent in the provided evidence, necessitating further study.
Biological Activity
Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro- is a complex organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 399.48 g/mol. Its structure includes a benzoic acid moiety with a nitro group at the 5-position and a phenoxy group substituted at the 2-position, which is further substituted with two bulky 1,1-dimethylpropyl groups. These structural features significantly influence its solubility and reactivity in biological systems .
Biological Activities
Research indicates that benzoic acid derivatives exhibit various biological activities, including:
- Antimicrobial Properties : Studies suggest that the presence of the nitro group enhances antimicrobial activity against certain pathogens. The bulky substituents may also influence bioavailability and interaction with biological membranes .
- Enzyme Modulation : A study highlighted that derivatives of benzoic acid can promote the activity of major protein degradation systems such as the ubiquitin-proteasome pathway and the autophagy-lysosome pathway in human fibroblasts. This modulation suggests potential applications in anti-aging therapies .
- Antioxidant Activity : Several benzoic acid derivatives have been reported to possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
- Cytotoxic Effects : Some studies have demonstrated cytotoxic effects of benzoic acid derivatives on cancer cell lines, indicating a potential role in cancer therapy .
The mechanisms through which benzoic acid derivatives exert their biological effects are multifaceted:
- Binding Affinity : Research has shown that these compounds can interact with various biological targets, influencing enzyme activities and cellular pathways. For instance, compounds similar to benzoic acid have been identified as putative binders to cathepsins B and L, key enzymes in protein degradation .
- Structural Influence : The unique combination of functional groups in benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro- enhances its interactions with biological membranes and receptors compared to simpler analogs .
Comparative Analysis of Related Compounds
The following table compares benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro- with other related compounds based on their structural characteristics and unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzoic Acid | Simple carboxylic acid | Basic structure without bulky substituents |
| p-Nitrobenzoic Acid | Similar nitro substitution | Less sterically hindered compared to target compound |
| Bisphenol A | Contains two phenolic groups | Used in plastics; different functional properties |
| 2-(4-Hydroxyphenyl)benzothiazole | Contains thiazole ring | Exhibits different biological activities |
| Benzoic Acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro- | Bulky substituents and functional groups | Enhanced solubility and biological activity |
Case Studies
A notable case study involved evaluating the effects of various benzoic acid derivatives on human cell lines. The results indicated that certain compounds significantly increased proteasomal activity and induced apoptosis in cancer cells. For example:
- Compound A (3-chloro-4-methoxybenzoic acid) showed a potent interaction with cathepsins B and L, enhancing their activity by over 467% in cell-based assays .
This highlights the therapeutic potential of structurally similar compounds in drug development.
Q & A
Basic Question: What experimental techniques are recommended for structural characterization of this compound, and how can conflicting spectral data be resolved?
Answer:
Structural elucidation requires a combination of NMR (1H, 13C, 2D-COSY) , high-resolution mass spectrometry (HRMS) , and FT-IR spectroscopy . For nitro and bulky substituent effects (e.g., 1,1-dimethylpropyl), dynamic NMR experiments may resolve overlapping peaks caused by restricted rotation . LC-MS platforms (e.g., Creative Proteomics) can validate purity and detect degradation products . If spectral contradictions arise (e.g., unexpected splitting in aromatic regions), computational modeling (DFT-based NMR prediction) or alternative derivatization (e.g., methyl ester formation) can clarify assignments .
Basic Question: How can researchers optimize the multi-step synthesis of this compound, particularly in controlling regioselectivity during nitration?
Answer:
The nitration step (introducing the 5-nitro group) is critical. Use HNO3/H2SO4 under controlled temperatures (0–5°C) to minimize byproducts. Monitor reaction progress via TLC or HPLC with UV detection (λ = 254 nm for nitro-aromatic absorption). For regioselectivity, steric hindrance from the 2,4-bis(1,1-dimethylpropyl)phenoxy group directs nitration to the 5-position. Validate intermediates using GC-MS or X-ray crystallography (if crystalline) . Post-synthesis, recrystallization in ethanol/water mixtures improves yield and purity .
Basic Question: What analytical methods are suitable for quantifying this compound in complex mixtures, such as reaction intermediates or biological matrices?
Answer:
Reverse-phase HPLC with a C18 column and UV detection (λ = 280–300 nm) is optimal for quantification. For trace analysis in biological systems, employ LC-MS/MS with MRM (multiple reaction monitoring) mode, using deuterated internal standards to correct for matrix effects . Calibration curves should span 0.1–100 µg/mL, validated for linearity (R² > 0.995) and precision (RSD < 5%) .
Advanced Question: How can researchers resolve contradictions in reported thermochemical data (e.g., sublimation enthalpies) for benzoic acid derivatives with bulky substituents?
Answer:
Discrepancies often arise from inconsistent experimental conditions. Use transpiration methods or thermogravimetric analysis (TGA) under controlled humidity and heating rates (1–2°C/min) to measure vapor pressures and derive sublimation enthalpies . Cross-validate with computational methods (e.g., COSMO-RS or group additivity rules ) to account for substituent interactions. For example, the 1,1-dimethylpropyl groups increase steric hindrance, reducing intermolecular interactions and lowering sublimation enthalpies compared to unsubstituted analogs .
Advanced Question: What computational strategies can predict the electronic effects of the nitro and bulky alkoxy substituents on the compound’s reactivity?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model electronic effects. Key parameters include:
- Natural Bond Orbital (NBO) analysis to quantify charge distribution.
- Frontier Molecular Orbital (FMO) energies (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites.
- Electrostatic Potential (ESP) maps to visualize steric clashes from 1,1-dimethylpropyl groups.
Experimental validation via cyclic voltammetry (redox potentials) or UV-Vis spectroscopy (absorption shifts) corroborates computational findings .
Advanced Question: How do steric effects from the 2,4-bis(1,1-dimethylpropyl)phenoxy group influence catalytic reactions or supramolecular interactions?
Answer:
The bulky substituents hinder π-π stacking and hydrogen bonding , impacting crystallization and catalytic activity. In Suzuki-Miyaura couplings, use bulky palladium ligands (e.g., XPhos) to prevent catalyst deactivation. For host-guest chemistry, assess cavity size compatibility via molecular dynamics simulations . Thermochemical studies show reduced melting points compared to less-substituted analogs due to disrupted crystal packing .
Advanced Question: What strategies mitigate photodegradation of the nitro group under experimental light conditions?
Answer:
The nitro group is prone to photolytic cleavage. Use amber glassware or UV-filtered lighting during handling. Stabilize the compound by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
